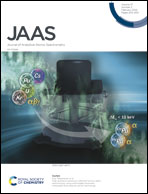Sample preparation and HPLC separation approaches to speciation analysis of selenium in yeast by ICP-MS
Journal of Analytical Atomic Spectrometry Pub Date: DOI: 10.1039/A809027K
Abstract
Eight solid-liquid extraction procedures were evaluated for the recovery of selenium species from yeast. Speciation of Se in the extracts was characterized by different types of HPLC, including size-exclusion, anion-exchange and reversed-phase chromatography with ICP-MS detection. The results obtained depended critically on the sample preparation procedure used. Leaching with water and with methanol led only to 10-20% recoveries of Se, split into eight compounds, among which Se(IV) and selenomethionine could be identified. Leaching with pectinolytic enzymes released an additional 20% of selenomethionine. Leaching with sodium dodecyl sulfate solution allowed the solubilization of a selenoprotein that accounted for ca. 30% of the total Se present. Leaching with proteolytic enzymes led to recoveries of Se above 85%, the majority as selenomethionine. Hydrolysis of the yeast with tetramethylammonium hydroxide solubilized the sample completely but the Se species present were entirely degraded to selenomethionine and inorganic selenium. A sequential leaching procedure is proposed for the evaluation of selenium speciation in yeast without the need for a coupled technique.
Recommended Literature
- [1] Inside back cover
- [2] New application of fluorescent organotin compounds derived from Schiff bases: synthesis, X-ray structures, photophysical properties, cytotoxicity and fluorescent bioimaging†‡
- [3] Conversion-type NiCoMn triple perovskite fluorides for advanced aqueous supercapacitors, batteries and supercapatteries†
- [4] Microwave-assisted solid-state grafting of multi-walled carbon nanotubes on polyurethane for the synthesis of a composite with optical limiting properties
- [5] Ag containing porous Au structures as highly selective catalysts for glycolate and formate†
- [6] Theoretical investigations on the superhydrophobicity of intrinsic hydrophilic surfaces with overhang microstructures
- [7] One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines†
- [8] Facile synthesis of rutile TiO2nanorod microspheres for enhancing light-harvesting of dye-sensitized solar cells†
- [9] Fabrication of reversibly adhesive fluidic devices using magnetism
- [10] Homogeneous dispersion and enhanced thermal properties of polystyrene-layered double hydroxide nanocomposites prepared by in situ reversible addition–fragmentation chain transfer (RAFT) polymerization†

